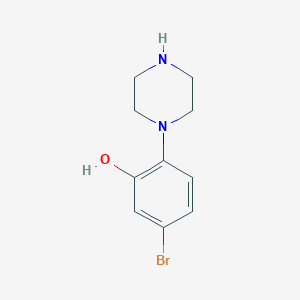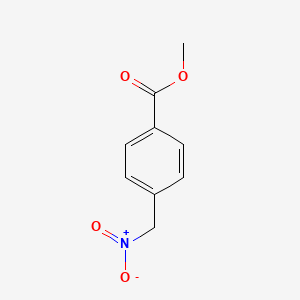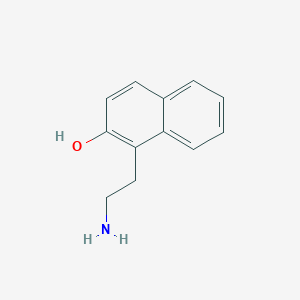
1-(2-Aminoethyl)naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)naphthalen-2-OL is an organic compound with a molecular formula of C12H13NO It is a derivative of naphthalene, featuring an aminoethyl group attached to the second carbon of the naphthalene ring and a hydroxyl group on the second carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)naphthalen-2-OL can be synthesized through a multi-step process involving the reaction of naphthalen-2-ol with ethylenediamine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of formaldehyde to form the corresponding Mannich base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)naphthalen-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)naphthalen-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Naphthalen-2-ol: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.
Naphthalene-2,7-diol: Contains an additional hydroxyl group, leading to different hydrogen bonding and reactivity patterns.
Uniqueness: 1-(2-Aminoethyl)naphthalen-2-OL is unique due to the presence of both an aminoethyl and a hydroxyl group on the naphthalene ring. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6,14H,7-8,13H2 |
Clave InChI |
ZOFDUYKQFBSXSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



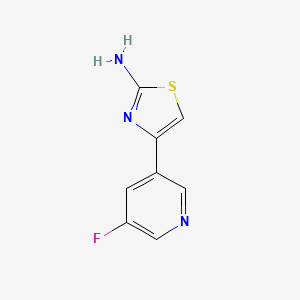
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
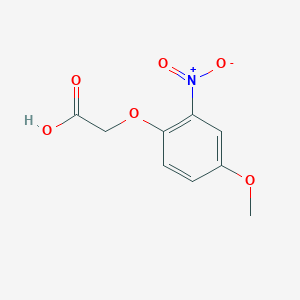
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
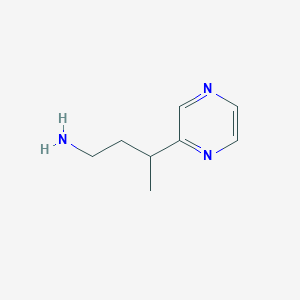
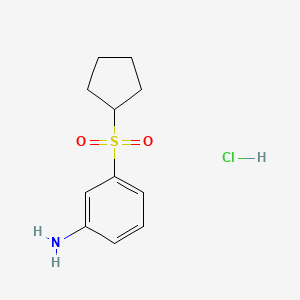

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

